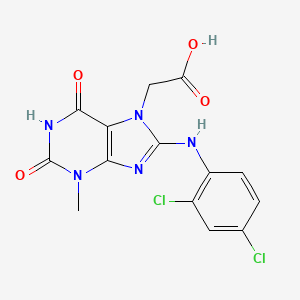

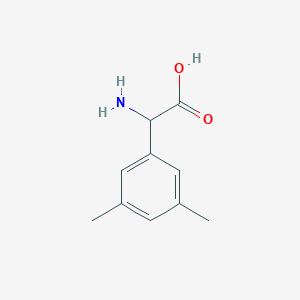

Amino-(3,5-dimethyl-phenyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Amino-(3,5-dimethyl-phenyl)-acetic acid” is a chiral compound . Chiral compounds are of great interest in various fields such as pharmaceuticals, agrochemicals, and other chemical entities like fragrances and flavors . The compound is related to 3,5-dimethyl phenyl tris-phenyl carbamates of amylose and cellulose, which have shown high enantio-recognition performance among developed polysaccharide-based CSPs .

Synthesis Analysis

The synthesis of related compounds involves the reaction of corresponding amines with phosgene . A new class of aromatic bismaleimides containing anisyl group were synthesized from bis(4-amino 3,5-dimethyl phenyl) anisyl methane and maleic anhydride via bismaleamic acid as an intermediate followed by cyclodehydration to bismaleimides .Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dimethylphenylboronic acid has been confirmed by FTIR, 1 H-NMR and elemental analysis .Chemical Reactions Analysis

Amino groups are powerful activating substituents, so they are deactivated by acetylation before nitration. The acetyl substituent also protects the initial amine function from reaction with nitrous acid later on .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Dimethylphenylboronic acid have been studied. This compound is hygroscopic and insoluble in water .Wissenschaftliche Forschungsanwendungen

Secondary Metabolites in Fungi

The compound is found in secondary metabolites of the genus Acremonium, which comprises 130 species of marine and terrestrial sources . These metabolites have been screened for cytotoxic, antibacterial, and anti-inflammatory activities .

Ammonium-Based Rotaxanes

The compound could potentially be used in the synthesis of ammonium-based rotaxanes . Rotaxanes are supramolecular architectures that provide a high degree of freedom, allowing tunable translational motion at the nanoscale when proper chemical or physical stimuli are used .

Cellulose Modification

The compound could be used in the aminolysis of cellulose phenyl carbonates, an efficient method to introduce carbamate groups onto the cellulose backbone . This could have applications in the production of modified cellulose materials.

Drug Development

The compound could potentially be used in drug development, particularly in the creation of drugs with an ammonium-binding site encircled by a crown ether . This type of drug is not easily accessible and requires specific reaction conditions .

Synthetic 2-Aminothiazole-Based Compounds

The compound could be used in the synthesis of 2-aminothiazole-based compounds, which have several biological activities, including acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .

Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives, which have shown promise in various biological applications .

Wirkmechanismus

Mode of Action

As an amino acid derivative, it may interact with its targets through hydrogen bonding, hydrophobic effects, and π–π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, potentially affecting various biological processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

The action of Amino-(3,5-dimethyl-phenyl)-acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the simultaneous addition of acid and alkaline additives to the mobile phase was found to be important for improving the enantiomeric resolution of a similar compound .

Safety and Hazards

Zukünftige Richtungen

The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates is a must for sustainable industrial development . The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

Eigenschaften

IUPAC Name |

2-amino-2-(3,5-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZDSCDHEYQPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(3,5-dimethyl-phenyl)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)

![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)

![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)

![N-(3-chlorophenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2381387.png)

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)